molecular formula C7H6FN3 B13033717 6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine

Cat. No.: B13033717
M. Wt: 151.14 g/mol
InChI Key: UKXYJOSRNKIESZ-UHFFFAOYSA-N
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Description

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring with a fluorine atom at the 6th position and an amine group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditionsThe amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines .

Industrial Production Methods

Industrial production of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product can be achieved through techniques such as recrystallization, chromatography, and distillation .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom and the amine group can participate in substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkyl derivatives .

Scientific Research Applications

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of critical cellular processes such as signal transduction, cell proliferation, and apoptosis. The compound’s fluorine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position and the amine group at the 7th position enhances its potential as a bioactive molecule, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine

InChI

InChI=1S/C7H6FN3/c8-4-3-11-5-1-2-10-7(5)6(4)9/h1-3,10H,(H2,9,11)

InChI Key

UKXYJOSRNKIESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C(=CN=C21)F)N

Origin of Product

United States

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